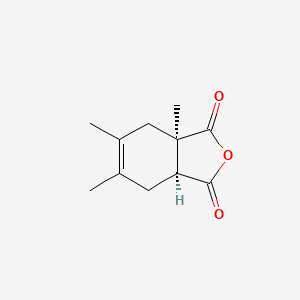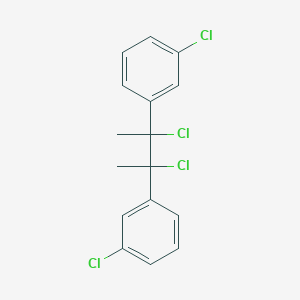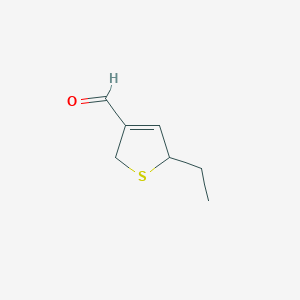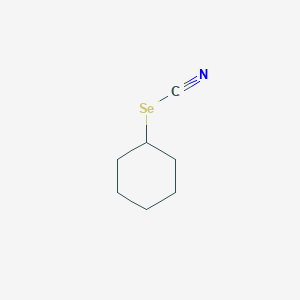
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- is an organic compound that belongs to the class of butenamides. These compounds are characterized by the presence of a butenamide group, which is a derivative of butenoic acid. The (Z)- configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- typically involves the following steps:
Formation of the butenamide backbone: This can be achieved through the reaction of butenoic acid derivatives with appropriate amines.
Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions.
Addition of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Geometric isomerism control: Ensuring the (Z)- configuration might require specific catalysts or reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification steps: Including crystallization, distillation, and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to specific receptors: Affecting signal transduction pathways.
Inhibit enzymes: Altering metabolic processes.
Interact with DNA/RNA: Influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (Z)-
- 2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (Z)-
Uniqueness
- Methoxy group : The presence of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- Geometric isomerism : The (Z)- configuration can lead to different physical and chemical properties compared to the (E)- isomer.
Propiedades
Número CAS |
60548-47-2 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(Z)-N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17)/b11-10- |
Clave InChI |
NJCVMQUEWFSPQQ-KHPPLWFESA-N |
SMILES isomérico |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





phosphanium chloride](/img/structure/B14600077.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)






![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
